2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-chlorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-16-7-3-1-6-14(16)12-22-20(24)11-15-10-19(26-23-15)18-9-13-5-2-4-8-17(13)25-18/h1-10H,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQERKVJIJRIQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-chlorophenyl)methyl]acetamide (CAS No. 1105218-81-2) is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of 360.4 g/mol. The structure features a benzofuran ring fused with an oxazole moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O3 |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 1105218-81-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate various biological pathways, including those involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target molecule have shown IC50 values as low as 5 μM against leukemia cells, indicating strong anticancer potential without affecting normal cells . The presence of halogen substituents in the benzofuran ring has been identified as a crucial factor enhancing cytotoxicity due to increased hydrophobic interactions and electron-donating properties .
Structure-Activity Relationships (SAR)
Research indicates that the position and type of substituents on the benzofuran and oxazole rings significantly influence the biological activity of these compounds. The following observations have been made:
- Halogen Substitution : The presence of halogens at specific positions on the benzofuran ring enhances cytotoxic activity.
- Functional Groups : The incorporation of functional groups such as hydroxyl or amino groups can improve binding affinity to biological targets, thereby increasing efficacy against cancer cells .
- Oxazole Ring Influence : Variations in the oxazole moiety can alter the compound's interaction with target proteins involved in cancer progression.
Case Studies
Several studies have investigated the biological effects of similar compounds:
-
Benzofuran Derivatives : A series of benzofuran analogues were tested for antiproliferative activity against MCF-10A (human mammary gland epithelial) cells. Some derivatives exhibited remarkable activity, highlighting the importance of structural modifications in enhancing therapeutic potential .
Compound IC50 (μM) Cell Line Compound A 5 K562 (Leukemia) Compound B 0.1 HL60 (Leukemia) Compound C 16.4 A549 (Lung Cancer) - Mechanistic Studies : In vivo studies using murine models demonstrated that certain derivatives could significantly reduce tumor growth without affecting body weight or organ size, suggesting a favorable safety profile .
Q & A
Q. How to design SAR studies to enhance selectivity against off-target receptors?
- Methodological Answer :
- Bioisosteric replacement : Substitute oxazole with thiazole or benzofuran with indole to modulate electronic effects .
- Fragment-based design : Use X-ray co-crystallography to identify critical binding interactions (e.g., hydrogen bonds with kinase ATP pockets) .
- Alanine scanning mutagenesis : Map target receptor residues critical for ligand binding .
Notes
- Advanced questions emphasize experimental design, data reconciliation, and computational integration.
- Methodological rigor aligns with ICReDD’s reaction optimization frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
